molecular formula C8H16O3 B12707975 Orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester CAS No. 5783-79-9

Orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester

Cat. No.: B12707975
CAS No.: 5783-79-9
M. Wt: 160.21 g/mol
InChI Key: CAZKQJIGXMPMIL-UHFFFAOYSA-N
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Description

Orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester is a chemical compound known for its unique structure and properties It belongs to the class of ortho esters, which are characterized by having three alkoxy groups attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester typically involves the reaction of ketene dimethyl acetal with primary, secondary, or electron-deficient tertiary alcohols. This reaction proceeds rapidly without the need for catalysts and under solvent-free conditions . The reaction conditions are mild, making it an attractive method for the preparation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where one of the alkoxy groups is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and controlled environments .

Major Products Formed

The major products formed from these reactions include carbonyl compounds, alcohols, and substituted ortho esters. These products are valuable intermediates in organic synthesis and have various applications in the chemical industry.

Scientific Research Applications

Orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of acetals and ketals.

    Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester exerts its effects involves the interaction of its alkoxy groups with various molecular targets. These interactions can lead to the formation of stable intermediates or transition states, facilitating the desired chemical transformations. The pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Similar Compounds

    Trimethyl orthoformate: A simpler ortho ester with three methoxy groups attached to the central carbon atom.

    Triethyl orthoformate: Similar to trimethyl orthoformate but with ethoxy groups instead of methoxy groups.

    Triethyl orthoacetate: An ortho ester with an additional methyl group on the central carbon atom.

Uniqueness

Orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester is unique due to its cyclic structure and the presence of the 2,2-dimethyltrimethylene group. This structural feature imparts distinct reactivity and properties compared to other ortho esters, making it valuable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

5783-79-9

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-ethoxy-5,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C8H16O3/c1-4-9-7-10-5-8(2,3)6-11-7/h7H,4-6H2,1-3H3

InChI Key

CAZKQJIGXMPMIL-UHFFFAOYSA-N

Canonical SMILES

CCOC1OCC(CO1)(C)C

Origin of Product

United States

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